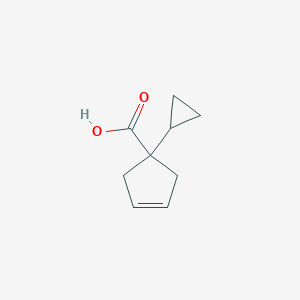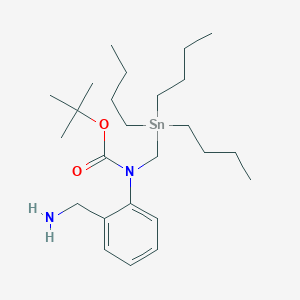
tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate is a complex organic compound that features a tert-butyl carbamate protecting group, an aminomethylphenyl moiety, and a tributylstannyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the stannylation process .
Análisis De Reacciones Químicas
tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the stannyl group or reduce other functional groups present in the molecule.
Substitution: The stannyl group can be substituted with other groups using reagents like halides or organometallic compounds
Common reagents used in these reactions include palladium catalysts, trifluoroacetic acid, and various bases and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with biological targets. The stannyl group can participate in organometallic reactions, facilitating the formation of new bonds and the modification of molecular structures .
Comparación Con Compuestos Similares
tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (2-aminoethyl)[(tributylstannyl)methyl]carbamate
- tert-Butyl (2-(aminopropyl)[(tributylstannyl)methyl]carbamate
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the amine group. The unique combination of the tert-butyl carbamate and tributylstannyl groups in this compound provides distinct reactivity and stability, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C25H46N2O2Sn |
|---|---|
Peso molecular |
525.4 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(aminomethyl)phenyl]-N-(tributylstannylmethyl)carbamate |
InChI |
InChI=1S/C13H19N2O2.3C4H9.Sn/c1-13(2,3)17-12(16)15(4)11-8-6-5-7-10(11)9-14;3*1-3-4-2;/h5-8H,4,9,14H2,1-3H3;3*1,3-4H2,2H3; |
Clave InChI |
ABOQAZYKOSKQOG-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CN(C1=CC=CC=C1CN)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


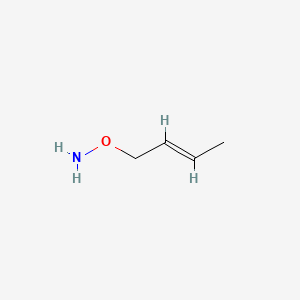
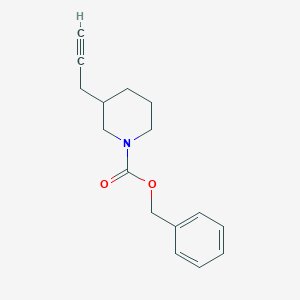
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13506170.png)
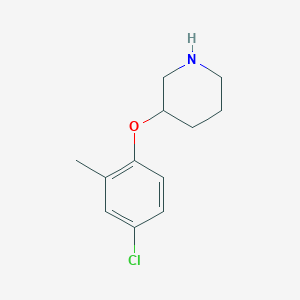
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)
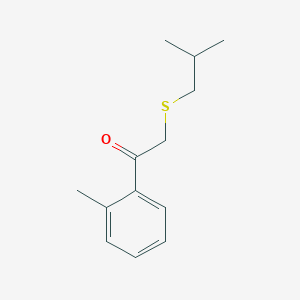
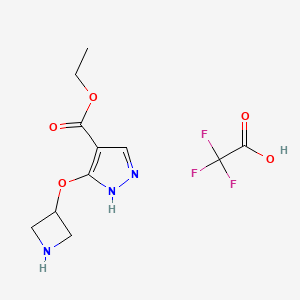
![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)

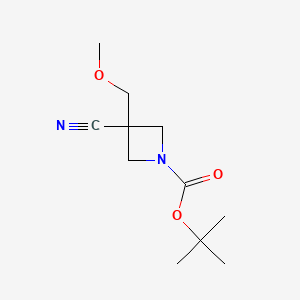
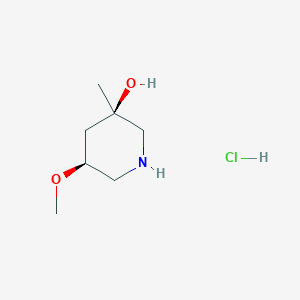

![(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride](/img/structure/B13506231.png)
